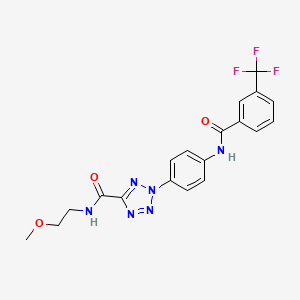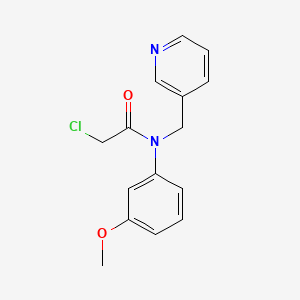
2-(Cyclobutylmethoxy)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclobutylmethoxy)-3-fluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as CBFP and is a pyridine derivative that is widely used in the pharmaceutical industry. The purpose of
Wissenschaftliche Forschungsanwendungen
CBFP has several scientific research applications due to its unique properties. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. CBFP has been shown to have antitumor and antifungal activity, making it a promising candidate for the development of new cancer and fungal treatments.
Wirkmechanismus
The mechanism of action of CBFP is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and fungal cells. The compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the death of cancer and fungal cells.
Biochemical and Physiological Effects:
CBFP has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and fungal cells in vitro, and has also been found to have anti-inflammatory properties. CBFP has also been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBFP is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. However, the compound has a relatively low solubility in water, which can make it difficult to work with in certain experiments. CBFP is also a relatively expensive compound, which can limit its use in certain research projects.
Zukünftige Richtungen
There are several future directions for research on CBFP. One area of research is the development of new drugs based on the compound. CBFP has been shown to have potential applications in the treatment of cancer and fungal infections, and further research is needed to explore these applications. Another area of research is the synthesis of new derivatives of CBFP, which could have improved properties and applications in various fields. Finally, further research is needed to fully understand the mechanism of action of CBFP and its biochemical and physiological effects.
Conclusion:
In conclusion, CBFP is a promising compound with potential applications in various fields, particularly in the development of new drugs. The compound has been found to have antitumor and antifungal activity, and also has anti-inflammatory properties. While CBFP has several advantages for laboratory experiments, such as its low toxicity profile, it also has limitations such as its low solubility in water and high cost. Further research is needed to explore the potential applications of CBFP and to fully understand its mechanism of action and physiological effects.
Synthesemethoden
The synthesis method of CBFP involves the reaction between 3-fluoropyridine and cyclobutyl methyl ether in the presence of a base. The reaction is carried out at a temperature of 100-120°C and is catalyzed by a palladium catalyst. The yield of the reaction is typically around 70-80%.
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTORIPKWNQMTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2973153.png)
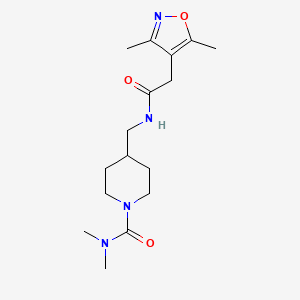

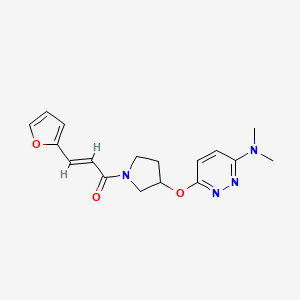
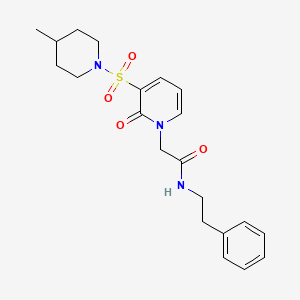

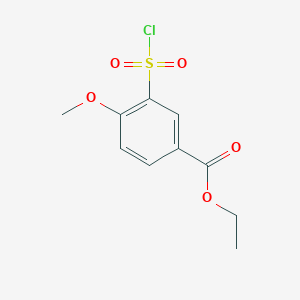

![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)
